molecular formula C5H10FNO2S B14382502 L-Cysteine, S-(2-fluoroethyl)- CAS No. 88169-59-9

L-Cysteine, S-(2-fluoroethyl)-

Cat. No.: B14382502
CAS No.: 88169-59-9
M. Wt: 167.20 g/mol
InChI Key: KYRATRJNCYQUDD-BYPYZUCNSA-N
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Description

L-Cysteine, S-(2-fluoroethyl)- is a fluorinated derivative of the amino acid L-cysteine, where a 2-fluoroethyl group is attached to the sulfur atom of the cysteine side chain. This modification introduces unique physicochemical properties, such as enhanced aqueous stability compared to other halogenated analogs (e.g., chloro- or bromoethyl derivatives) due to the strong carbon-fluorine bond . Its stability in biological systems allows for residue-specific incorporation into proteins, enabling studies of protein dynamics and localization .

Properties

CAS No.

88169-59-9

Molecular Formula

C5H10FNO2S

Molecular Weight

167.20 g/mol

IUPAC Name

(2R)-2-amino-3-(2-fluoroethylsulfanyl)propanoic acid

InChI

InChI=1S/C5H10FNO2S/c6-1-2-10-3-4(7)5(8)9/h4H,1-3,7H2,(H,8,9)/t4-/m0/s1

InChI Key

KYRATRJNCYQUDD-BYPYZUCNSA-N

Isomeric SMILES

C(CSC[C@@H](C(=O)O)N)F

Canonical SMILES

C(CSCC(C(=O)O)N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-Cysteine, S-(2-fluoroethyl)- typically involves the reaction of L-cysteine with 2-fluoroethyl halides under controlled conditions. The reaction is carried out in an aqueous or organic solvent, often with the presence of a base to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of L-Cysteine, S-(2-fluoroethyl)- can be achieved through similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used to purify the final product .

Chemical Reactions Analysis

Types of Reactions: L-Cysteine, S-(2-fluoroethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

L-Cysteine, S-(2-fluoroethyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Incorporated into proteins to study protein structure and function using techniques like 19F NMR spectroscopy.

    Medicine: Potential use in drug development and as a probe for imaging studies.

    Industry: Utilized in the production of specialized chemicals and materials .

Mechanism of Action

The mechanism of action of L-Cysteine, S-(2-fluoroethyl)- involves its incorporation into proteins and other biomolecules. The fluorine atom provides unique properties, such as increased stability and altered reactivity. This can affect the protein’s structure and function, making it a valuable tool for studying biological processes .

Comparison with Similar Compounds

Table 1: Structural Comparison of S-Substituted L-Cysteine Derivatives

Compound Name Substituent Group Key Properties/Applications References
L-Cysteine, S-(2-fluoroethyl)- 2-Fluoroethyl $^{19}\text{F}$ NMR probe, tumor imaging
S-(2-Carboxyethyl)-L-cysteine 2-Carboxyethyl Crystal structure analysis, Fe-S cluster assembly
S-(4-Methylbenzyl)-L-cysteine 4-Methylbenzyl Non-canonical amino acid for protein engineering
S-(6-Purinyl)-L-cysteine 6-Purinyl Kidney-selective prodrug for 6-mercaptopurine release
S-(2-Boronoethyl)-L-cysteine 2-Boronoethyl Potential boron neutron capture therapy (BNCT) agent
S-(1,2-Dichlorovinyl)-L-cysteine 1,2-Dichlorovinyl Nephrotoxic β-lyase substrate

Key Observations :

  • Electron-withdrawing vs. electron-donating groups : The 2-fluoroethyl group in L-Cysteine, S-(2-fluoroethyl)- enhances stability and reduces reactivity compared to chlorinated analogs like S-(1,2-dichlorovinyl)-L-cysteine, which undergoes β-lyase-mediated bioactivation to nephrotoxic thiols .
  • Functional group diversity : Carboxyethyl and benzyl substituents (e.g., S-(2-carboxyethyl)-L-cysteine) influence molecular interactions with metalloproteins, aiding in Fe-S cluster assembly , while aromatic groups like 4-methylbenzyl improve steric bulk for protein engineering .

Metabolic Pathways and Enzyme Interactions

Table 2: Enzymatic Processing of S-Substituted Cysteine Derivatives

Compound Name Key Enzyme Involved Metabolic Outcome References
L-Cysteine, S-(2-fluoroethyl)- Methionyl-tRNA synthetase Incorporation into proteins; stable $^{19}\text{F}$ signal
S-(6-Purinyl)-L-cysteine Cysteine conjugate β-lyase Release of 6-mercaptopurine (kidney-selective)
S-(1,2-Dichlorovinyl)-L-cysteine Mitochondrial β-lyase Generation of nephrotoxic thiols
S-Sulfo-L-cysteine C-S lyase Persulfide formation (e.g., 1,2-dithiolan-3-one)

Key Observations :

  • This property makes it safer for in vivo imaging.

Key Observations :

  • Fluorine's role: The 2-fluoroethyl group’s stability under physiological conditions contrasts sharply with boronoethyl derivatives, which are prone to hydrolysis, limiting their therapeutic utility .
  • Imaging vs. therapy: While L-Cysteine, S-(2-fluoroethyl)- excels in non-invasive imaging, S-(6-purinyl)-L-cysteine leverages renal β-lyase for targeted drug delivery .

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